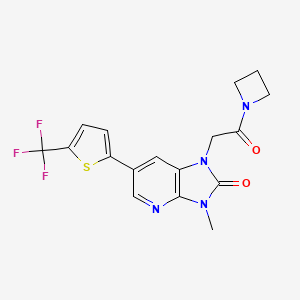

GluN2B receptor modulator-1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15F3N4O2S |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

1-[2-(azetidin-1-yl)-2-oxoethyl]-3-methyl-6-[5-(trifluoromethyl)thiophen-2-yl]imidazo[4,5-b]pyridin-2-one |

InChI |

InChI=1S/C17H15F3N4O2S/c1-22-15-11(24(16(22)26)9-14(25)23-5-2-6-23)7-10(8-21-15)12-3-4-13(27-12)17(18,19)20/h3-4,7-8H,2,5-6,9H2,1H3 |

InChI Key |

VBYDZMQKWHOANY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=N2)C3=CC=C(S3)C(F)(F)F)N(C1=O)CC(=O)N4CCC4 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Mechanism of Action of GluN2B Receptor Modulators

A Note to the Researcher: The term "GluN2B receptor modulator-1" does not correspond to a specific, publicly identified compound in the scientific literature. Therefore, this guide will provide a comprehensive overview of the mechanism of action for well-characterized GluN2B-selective negative allosteric modulators (NAMs), which represent a major class of GluN2B modulators. The principles, experimental methodologies, and signaling pathways described herein are fundamental to understanding any specific GluN2B modulator.

Executive Summary

N-methyl-D-aspartate (NMDA) receptors are critical for excitatory neurotransmission and synaptic plasticity in the central nervous system. The GluN2B subunit, in particular, has been implicated in various neurological and psychiatric disorders, making it a key therapeutic target. GluN2B-selective negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor distinct from the agonist binding site to inhibit its function. This guide details the molecular mechanism of these modulators, their effects on receptor signaling, and the experimental protocols used for their characterization.

Core Mechanism of Action: Allosteric Inhibition

GluN2B-selective NAMs, such as the prototypical compound ifenprodil (B1662929) and its analogs, do not compete with the binding of the endogenous agonists, glutamate (B1630785) and glycine (B1666218). Instead, they bind to a specific pocket at the interface of the GluN1 and GluN2B subunit amino-terminal domains (ATDs).[1][2][3] This binding event induces a conformational change in the ATD, which is then transmitted to the ligand-binding domain (LBD) and the transmembrane domain (TMD), ultimately leading to a decrease in the channel's open probability.[1][2]

This allosteric mechanism has several key features:

-

Non-competitive Inhibition: The inhibitory effect cannot be overcome by increasing the concentration of glutamate or glycine.[1]

-

Incomplete Inhibition: Even at saturating concentrations, these modulators typically produce a submaximal inhibition (e.g., around 90%).[1]

-

Voltage-Independence: Their inhibitory action is not dependent on the membrane potential.[1]

-

Use-Dependence: The binding of glutamate can increase the potency of some GluN2B NAMs.[1]

Signaling Pathway of GluN2B Receptor Inhibition

The following diagram illustrates the general mechanism of action for a GluN2B-selective NAM.

Impact on Downstream Signaling Pathways

Activation of GluN2B-containing NMDA receptors triggers a cascade of intracellular signaling events, primarily initiated by calcium (Ca²⁺) influx through the receptor's ion channel. These pathways are crucial for synaptic plasticity, learning, memory, and, when dysregulated, excitotoxicity. By reducing Ca²⁺ influx, GluN2B NAMs can modulate these pathways.

Key signaling pathways affected include:

-

Ras-ERK Pathway: The interaction between the GluN2B C-terminal tail and RasGRF1 couples NMDA receptor activation to the Ras-ERK signaling cascade, which is involved in gene expression and synaptic plasticity.[4]

-

CaMKII Pathway: Calcium influx activates Calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in the induction of long-term potentiation (LTP).[4] CaMKII can directly bind to the GluN2B subunit.[4]

-

DAPK1-mediated Cell Death Pathway: Extrasynaptic GluN2B receptors are linked to the death-associated protein kinase 1 (DAPK1), and their overactivation can trigger excitotoxic neuronal death.[4]

The diagram below outlines the major signaling cascades downstream of the GluN2B receptor that are modulated by NAMs.

Quantitative Data for Representative GluN2B NAMs

The following table summarizes key quantitative metrics for well-known GluN2B-selective NAMs. These values are typically determined using the experimental protocols outlined in the subsequent section.

| Compound | Binding Affinity (Ki or IC50) | Functional Potency (IC50) | Receptor Selectivity |

| Ifenprodil | Ki ≈ 31 nM (for GluN2B) | IC50 ≈ 0.3 µM | ~400-fold for GluN2B vs. other GluN2 subunits |

| Ro 25-6981 | IC50 ≈ 9 nM | IC50 ≈ 10-50 nM | Highly selective for GluN2B |

| CP-101,606 | High affinity for GluN2B | Potent inhibitor of GluN2B function | High selectivity for GluN2B |

Note: Absolute values can vary depending on the specific assay conditions, cell type, and agonist concentrations used.

Experimental Protocols

Characterizing the mechanism of action of a GluN2B modulator requires a combination of binding assays, functional electrophysiology, and cellular assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the modulator for the GluN2B receptor.

-

Objective: To measure the displacement of a known radiolabeled ligand from the GluN2B receptor by the test modulator.

-

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells or rodent brain tissue recombinantly expressing human GluN1/GluN2B receptors.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled GluN2B-selective antagonist (e.g., [³H]ifenprodil) and varying concentrations of the unlabeled test modulator.

-

Separation: Separate the bound from unbound radioligand via rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the modulator concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the functional inhibition of the NMDA receptor ion channel in Xenopus oocytes.

-

Objective: To determine the potency (IC50) and efficacy of the modulator in inhibiting glutamate/glycine-evoked currents.

-

Protocol Outline:

-

Oocyte Preparation: Inject cRNA encoding the GluN1 and GluN2B subunits into Xenopus laevis oocytes and incubate for 2-5 days to allow for receptor expression.

-

Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage-sensing and current-injecting). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Perfuse the oocyte with a solution containing fixed concentrations of glutamate and glycine to evoke an inward current.

-

Modulator Application: Co-apply varying concentrations of the test modulator with the agonists and measure the degree of current inhibition.

-

Data Analysis: Normalize the inhibited current to the control agonist-evoked current. Plot the percent inhibition against the logarithm of the modulator concentration and fit to a sigmoidal dose-response curve to determine the IC50 and maximal inhibition.

-

The workflow for a typical electrophysiology experiment is shown below.

Neuronal Excitotoxicity Assays

These assays assess the neuroprotective potential of a GluN2B modulator.

-

Objective: To determine if the modulator can protect cultured neurons from cell death induced by NMDA receptor overactivation.

-

Protocol Outline:

-

Cell Culture: Plate primary cortical or hippocampal neurons and culture for 10-14 days.

-

Treatment: Pre-incubate the neurons with varying concentrations of the test modulator for a set period (e.g., 30 minutes).

-

Excitotoxic Insult: Expose the neurons to a high concentration of NMDA (e.g., 100 µM) for a short duration (e.g., 10-30 minutes) to induce excitotoxicity.

-

Recovery: Wash out the NMDA and modulator and return the cells to normal culture medium for 18-24 hours.

-

Viability Assessment: Measure cell viability using methods such as the LDH assay (measuring lactate (B86563) dehydrogenase release from damaged cells) or live/dead cell staining (e.g., with calcein-AM and ethidium (B1194527) homodimer-1).

-

Data Analysis: Quantify cell death in modulator-treated cultures relative to cultures treated with NMDA alone to determine the neuroprotective efficacy.

-

References

- 1. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into GluN2B Negative Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Composed of various subunits, the NMDA receptor subtype containing the GluN2B subunit has emerged as a critical therapeutic target for a spectrum of neurological and psychiatric disorders, including ischemic stroke, neuropathic pain, and depression. Negative allosteric modulators (NAMs) that selectively target the GluN2B subunit offer a promising avenue for therapeutic intervention, providing a more nuanced approach than direct channel blockers by modulating receptor activity rather than outright inhibition. This technical guide delves into the core principles of the structure-activity relationship (SAR) of GluN2B NAMs, presenting a comprehensive overview of their chemical features, binding interactions, and the experimental methodologies used for their characterization.

Core Pharmacophore and Structural Insights

The archetypal pharmacophore for GluN2B-selective NAMs consists of two hydrophobic aromatic rings, designated as ring A and ring B, connected by a linker that typically incorporates a basic nitrogen atom.[1] Crystallographic studies have revealed that these modulators bind at the interface between the GluN1 and GluN2B amino-terminal domains (ATDs), a site distinct from the glutamate (B1630785) and glycine (B1666218) agonist binding sites.[1][2]

Key Pharmacophoric Features:

-

Aromatic Ring A: This ring generally occupies a hydrophobic pocket and its interactions are largely conserved across different ligand series.[3]

-

Aromatic Ring B: This region shows more diversity in its interactions with the binding pocket. Often, it contains a hydrogen bond donor, which is a critical feature for high-affinity binding.[1][3]

-

Linker Region: A variety of linkers, including alkyl chains, piperidine, and piperazine (B1678402) rings, can be accommodated within the binding site. The linker's length and composition are crucial for optimal positioning of the aromatic rings and for establishing key interactions, such as hydrogen bonds from the protonated basic nitrogen to residues like Gln110 on the GluN2B subunit.[1]

Quantitative Structure-Activity Relationship (SAR) Data

The potency and selectivity of GluN2B NAMs are highly dependent on subtle structural modifications. The following tables summarize quantitative data for representative compounds from different chemical series, highlighting the impact of these changes on their activity.

Table 1: SAR of Ifenprodil and its Analogs

| Compound | R1 | R2 | R3 | GluN2B IC50 (nM) | Reference |

| Ifenprodil | H | OH | H | 340 | [4] |

| Ro 25-6981 | OH | H | CH₃ | - | [5] |

| Eliprodil | F | H | H | - | [6] |

| CP-101,606 | H | OH | F | - | [5] |

Note: A comprehensive list of IC50 values for all analogs was not available in a single source. The table presents key examples to illustrate SAR principles.

Table 2: SAR of Novel GluN2B NAMs

| Compound | Chemical Class | Key Structural Features | GluN2B IC50 (nM) | Reference |

| EU93-108 | Piperazine-containing | Sulfonamide group, difluorophenyl group | 233 (rat, diheteromeric) | [7] |

| TCN-201 | Tetrahydroisoquinoline | - | - | [8] |

| EVT-101 | - | Distinct subcavity binding | - | [9] |

| Indazole Derivative 18a | Indazole | Bioisosteric replacement of phenol | 31 (Ki) | [6] |

Key Signaling Pathways Involving GluN2B

Activation of GluN2B-containing NMDA receptors triggers a cascade of intracellular signaling events that are crucial for both physiological processes and pathological conditions. The C-terminal domain of the GluN2B subunit acts as a scaffold for numerous signaling proteins.[10]

GluN2B in Synaptic Plasticity

GluN2B-containing NMDA receptors are implicated in both long-term potentiation (LTP) and long-term depression (LTD), two fundamental forms of synaptic plasticity. Their activation leads to a significant influx of Ca²⁺, which in turn activates downstream effectors like Calcium/calmodulin-dependent protein kinase II (CaMKII).[10]

GluN2B in Excitotoxicity and Neuronal Death

Overactivation of GluN2B-containing NMDA receptors leads to excessive Ca²⁺ influx, a condition known as excitotoxicity, which is a major contributor to neuronal death in stroke and neurodegenerative diseases.[11] This process involves the activation of pro-apoptotic proteins like Death-associated protein kinase 1 (DAPK1).[11][12][13] The interaction of GluN2B with the scaffolding protein PSD-95 is also crucial in coupling the receptor to downstream death signaling pathways.[5][14][15]

Experimental Protocols for Characterization of GluN2B NAMs

A variety of in vitro and in vivo assays are employed to characterize the pharmacological properties of GluN2B NAMs.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a cornerstone electrophysiological technique for studying the function of ion channels. It allows for the precise control of the membrane potential while measuring the ionic currents flowing through the expressed receptors.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the GluN1 and GluN2B subunits of the NMDA receptor.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl.

-

One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -40 to -70 mV).

-

The oocyte is perfused with a recording solution containing glutamate and glycine to activate the NMDA receptors.

-

The test compound (GluN2B NAM) is applied at various concentrations, and the resulting inhibition of the NMDA-induced current is measured.

-

-

Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value, which represents the concentration of the NAM that produces 50% inhibition of the maximal receptor response.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for the GluN2B receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the GluN2B-containing NMDA receptor are prepared from transfected cell lines (e.g., HEK293) or brain tissue.

-

Assay Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the GluN2B allosteric site (e.g., [³H]ifenprodil) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Models: Rodent Pain Assays

To assess the therapeutic potential of GluN2B NAMs for conditions like neuropathic pain, various rodent models are utilized.

Example: Hot Water Tail Immersion Test

This test measures the reflexive pain response in rodents.

Methodology:

-

Acclimation: Mice or rats are acclimated to the testing environment.

-

Baseline Measurement: The baseline tail-flick latency is determined by immersing the distal portion of the animal's tail in hot water (e.g., 52-55°C) and recording the time it takes for the animal to withdraw its tail.

-

Compound Administration: The GluN2B NAM is administered to the animal (e.g., via intraperitoneal injection).

-

Post-treatment Measurement: At various time points after compound administration, the tail-flick latency is measured again.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline measurement indicates an analgesic effect of the compound.[7][16]

Conclusion

The development of selective GluN2B negative allosteric modulators represents a sophisticated approach to modulating NMDA receptor function for therapeutic benefit. A thorough understanding of the structure-activity relationships, guided by quantitative data from robust experimental assays, is paramount for the rational design of novel and improved GluN2B NAMs. The intricate interplay between the chemical structure of these modulators and their biological activity underscores the importance of a multidisciplinary approach, combining medicinal chemistry, pharmacology, and structural biology, to unlock the full therapeutic potential of targeting the GluN2B subunit. As research in this field continues to evolve, the detailed methodologies and SAR principles outlined in this guide will serve as a valuable resource for scientists dedicated to advancing the development of next-generation therapies for a range of debilitating neurological and psychiatric disorders.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Pro-death NMDA receptor signaling is promoted by the GluN2B C-terminus independently of Dapk1 | eLife [elifesciences.org]

- 3. Multiple roles of GluN2B-containing NMDA receptors in synaptic plasticity in juvenile hippocampus -ORCA [orca.cardiff.ac.uk]

- 4. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perturbing PSD-95 interactions with NR2B-subtype receptors attenuates spinal nociceptive plasticity and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]

- 11. NMDA Receptor GluN2B Subunit Is Involved in Excitotoxicity Mediated by Death-Associated Protein Kinase 1 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DAPK1 Promotes Extrasynaptic GluN2B Phosphorylation and Striatal Spine Instability in the YAC128 Mouse Model of Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. PSD-95 stabilizes NMDA receptors by inducing the degradation of STEP61 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iasp-pain.org [iasp-pain.org]

Introduction: The GluN2B Subunit as a Master Regulator

An In-depth Technical Guide on the Core Role of GluN2B in Synaptic Plasticity and Memory

Audience: Researchers, scientists, and drug development professionals.

The N-methyl-D-aspartate receptor (NMDAR) is a cornerstone of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[1][2][3] NMDARs are heterotetrameric ion channels, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[4][5][6] Among these, the GluN2B subunit has garnered significant attention for its unique properties and critical functions.

GluN2B-containing NMDARs (GluN2B-NMDARs) are distinguished by their biophysical properties, including slower channel kinetics and higher affinity for glutamate (B1630785) compared to their GluN2A counterparts.[7] They are highly expressed in the forebrain early in development and, while their prevalence decreases with age, they remain crucial for synaptic function and plasticity throughout adulthood.[2][8][9] The extensive intracellular C-terminal domain (CTD) of the GluN2B subunit is a key structural feature, acting as a scaffold for numerous downstream signaling proteins that are essential for activity-dependent changes in synaptic strength.[10][11][12] This guide provides a comprehensive overview of the role of GluN2B in synaptic plasticity and memory, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways.

The Pivotal Role of GluN2B in Synaptic Plasticity

Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is driven by the influx of Ca²⁺ through NMDARs.[1][3] The specific subunit composition of the NMDAR influences the amplitude and kinetics of this Ca²⁺ signal, thereby dictating the direction and magnitude of synaptic change.[2][3]

Long-Term Potentiation (LTP)

GluN2B is a critical player in the induction of LTP, a long-lasting enhancement in signal transmission between two neurons. Its role is multifaceted, extending beyond its function as an ion channel.

-

Direct Interaction with CaMKII: A key mechanism is the direct, high-affinity binding of the GluN2B C-terminal domain to Calcium/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme for LTP induction.[1][2][10] This interaction anchors CaMKII at the postsynaptic density (PSD), positioning it to be efficiently activated by Ca²⁺ influx through the NMDAR channel.[1][2] This binding is critical for downstream signaling cascades that lead to the strengthening of the synapse.[10]

-

Calcium Influx: During LTP induction protocols like high-frequency stimulation (HFS), Ca²⁺ influx through GluN2B-containing NMDARs directly activates CaMKII, triggering the potentiation process.[1] Even when the larger Ca²⁺ influx occurs through GluN2A-containing receptors during tetanic stimulation, the CaMKII anchored by GluN2B is essential for the downstream signaling cascade.[1][2]

Caption: GluN2B signaling cascade in Long-Term Potentiation (LTP).

Long-Term Depression (LTD)

The role of GluN2B in LTD—a long-lasting reduction in synaptic strength—is more debated, with some studies showing it is essential while others suggest it is not strictly necessary.[1][2][13][14]

-

Conflicting Evidence: Some studies using pharmacological antagonists or genetic deletion have shown that GluN2B is required for LTD induction.[5][15][16] For instance, a low concentration of the GluN2B-selective antagonist Ro 25-6981 (1 μM) was found to block LTD in juvenile rat hippocampus.[16] However, other studies using single-neuron genetic deletion found that neither GluN2A nor GluN2B is strictly necessary for ionotropic or non-ionotropic LTD.[13][14]

-

Metabotropic Function: Interestingly, some research suggests that glutamate binding to GluN2B-NMDARs, even without channel opening (a "metabotropic" function), can be sufficient to induce LTD.[10] This highlights a signaling role for the receptor that is independent of ion flux.

Developmental Switch and Plasticity Thresholds

During early postnatal development, synaptic NMDARs are predominantly composed of GluN2B subunits.[8][9] As the brain matures, there is a developmental switch where GluN2A subunits are progressively incorporated into the synapse, altering channel properties and reducing the overall plasticity of the circuit.[7][8][9] This switch is an activity-dependent process and is crucial for proper synapse development and the formation of functional neural circuits.[9] The higher prevalence of GluN2B in juvenile brains is thought to contribute to the enhanced synaptic plasticity observed during critical periods of development.[8]

GluN2B's Contribution to Learning and Memory

The molecular functions of GluN2B in synaptic plasticity translate directly to its importance in cognitive functions.

-

Memory Formation and Consolidation: Studies have consistently shown that GluN2B is essential for various forms of learning and memory.[6] Overexpression of the GluN2B subunit in the forebrain of transgenic mice led to enhanced memory in several behavioral tasks.[6] Conversely, pharmacological blockade or genetic deletion of GluN2B impairs learning and memory, particularly in tasks that require cognitive flexibility, such as reversal learning in the Morris water maze and fear memory extinction.[5][10]

-

Memory Destabilization and Reconsolidation: Emerging evidence suggests a specific role for GluN2B in the process of memory reconsolidation. Antagonism of GluN2B has been shown to prevent the destabilization of a retrieved fear memory, thereby protecting it from amnestic agents, whereas GluN2A antagonism appears to block its subsequent restabilization.[17]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of GluN2B.

Table 1: Effects of Pharmacological Manipulation of GluN2B on Synaptic Plasticity

| Agent | Concentration | Model System | Effect on Plasticity | Reference |

| Ro 25-6981 | 6 mg/kg (i.p.) | Rat Hippocampus (in vivo) | Prevented Aβ₁₋₄₂-mediated inhibition of LTP. | [18] |

| Ro 25-6981 | 1 µM | P14 Rat Hippocampal Slices | Blocked LTD induction. | [16] |

| Ro 25-6981 | 10 µM | P14 Rat Hippocampal Slices | Blocked LTP induction. | [16] |

| Ifenprodil | 3 µM | Rat Visual Cortex Slices | Blocked 5-HT-mediated enhancement of NMDAR currents. | [19] |

| CP-101,606 | 3 µM | Rat Visual Cortex Slices | Decreased NMDAR currents by ~33% and blocked 5-HT enhancement. | [19] |

Table 2: Effects of Genetic Manipulation of GluN2B on Synaptic and Behavioral Measures

| Genetic Model | Brain Region | Key Electrophysiological Finding | Key Behavioral Finding | Reference |

| GluN2B Knockout | Cortex & CA1 | Abolished a form of NMDAR-dependent LTD. | Disrupted learning. | [5] |

| (Pyramidal Neurons) | Impaired subsaturating LTP, but not saturating LTP. | |||

| GluN2B Overexpression | Forebrain | N/A | Enhanced memory in multiple tasks. | [6] |

| GluN2B C-Terminus Deletion | Whole Brain | Mice die shortly after birth. | N/A | [11] |

| GluN2A with GluN2B CTD | Whole Brain | N/A | Enhanced long-term social memory. | [20] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in the literature.

Protocol: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol is used to measure NMDAR-mediated excitatory postsynaptic currents (EPSCs) and assess synaptic plasticity (LTP/LTD).

-

Slice Preparation:

-

Anesthetize a juvenile (e.g., P14) or adult rodent according to approved institutional animal care protocols.

-

Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (containing, in mM: sucrose, kynurenic acid, NaCl, KCl, NaH₂PO₄, NaHCO₃, glucose).

-

Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in the same ice-cold cutting solution.

-

Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF; containing, in mM: NaCl, KCl, CaCl₂, MgSO₄, NaH₂PO₄, NaHCO₃, glucose) and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a single slice to a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at 28-30°C.

-

Visualize CA1 pyramidal neurons using DIC optics.

-

Establish a whole-cell patch-clamp recording using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution (e.g., containing, in mM: Cs-methanesulfonate, HEPES, MgCl₂, EGTA, ATP-Mg, GTP-Na).

-

Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDARs and isolate the NMDAR-mediated component of the EPSC. AMPAR currents can be blocked with an antagonist like CNQX.

-

Evoke EPSCs by placing a stimulating electrode in the Schaffer collaterals.

-

-

Plasticity Induction:

-

LTP: After establishing a stable baseline of evoked EPSCs for 20 minutes, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[5]

-

LTD: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).[16]

-

Record EPSCs for at least 60 minutes post-induction to measure the change in synaptic strength.

-

-

Pharmacology:

-

To test the role of GluN2B, apply a selective antagonist (e.g., Ro 25-6981, 1-10 µM) to the aCSF bath for 20 minutes before and during the plasticity induction protocol.

-

Caption: Experimental workflow for a patch-clamp pharmacology study.

Protocol: Contextual Fear Conditioning

This protocol assesses the role of GluN2B in the formation and consolidation of fear-associated memories.[21]

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, enclosed in a sound-attenuating box.

-

Animal Preparation:

-

Implant bilateral guide cannulae targeting the dorsal CA1 region of the hippocampus in adult rats under anesthesia. Allow for a one-week recovery period.

-

Handle animals for several days prior to the experiment to habituate them to the researcher.

-

-

Drug Infusion:

-

On the training day, infuse a GluN2B antagonist (e.g., ifenprodil) or vehicle solution directly into the CA1 via the cannulae, typically 15-20 minutes before training (for acquisition) or immediately after training (for consolidation).

-

-

Training Protocol:

-

Place the rat in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

-

Present a series of conditioned stimulus-unconditioned stimulus (CS-US) pairings. For strong memories, multiple pairings are used (e.g., five pairings of a tone (CS) co-terminating with a mild footshock (US, e.g., 0.5 mA for 1 second)).[21]

-

-

Memory Testing:

-

Return the rat to the conditioning chamber 24 or 48 hours later.

-

Record the amount of time the animal spends "freezing" (a species-specific fear response characterized by complete immobility except for respiration) over a set period (e.g., 5 minutes).

-

Compare freezing behavior between the drug-treated and vehicle control groups to assess memory performance.

-

Therapeutic Implications and Future Directions

Given its central role in synaptic function and dysfunction, the GluN2B subunit is a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.

-

Alzheimer's Disease: Soluble amyloid-β (Aβ) oligomers, implicated in Alzheimer's disease, potently inhibit LTP. Studies have shown that antagonists selective for GluN2B-containing NMDARs can prevent this Aβ-mediated inhibition of plasticity, suggesting a potential neuroprotective strategy.[18][22]

-

Depression: The rapid antidepressant effects of ketamine are linked to NMDAR modulation. Research indicates that deleting GluN2B from cortical neurons mimics and occludes ketamine's antidepressant actions, pointing to GluN2B as a key player in the pathophysiology of depression and a target for novel therapies.[4]

-

Drug Development: The development of highly selective GluN2B antagonists is an active area of research.[23][24] The challenge lies in modulating pathological GluN2B activity (e.g., extrasynaptic, pro-death signaling) while preserving its essential physiological roles in synaptic plasticity and memory to avoid cognitive side effects.[22][25]

Caption: The dual role of GluN2B in physiological and pathological processes.

Conclusion

The GluN2B subunit of the NMDAR is far more than a simple component of an ion channel; it is a sophisticated molecular device that is integral to the induction of synaptic plasticity and the formation of memory. Its unique C-terminal domain provides a direct link to intracellular signaling cascades like the CaMKII pathway, making it a necessary, if not always sufficient, component for synaptic strengthening.[1] While its role in LTD remains an area of active investigation, its importance in developmental plasticity and in setting the threshold for synaptic modification is well-established. The deep involvement of GluN2B in both physiological memory processes and the pathophysiology of major brain disorders makes it a prime target for the development of next-generation therapeutics aimed at restoring cognitive function.

References

- 1. researchgate.net [researchgate.net]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. GluN2A and GluN2B subunit-containing NMDA receptors in hippocampal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. An Increase in the Association of GluN2B Containing NMDA Receptors with Membrane Scaffolding Proteins Was Related to Memory Declines during Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss of GluN2B-Containing NMDA Receptors in CA1 Hippocampus and Cortex Impairs Long-Term Depression, Reduces Dendritic Spine Density, and Disrupts Learning | Journal of Neuroscience [jneurosci.org]

- 8. Specific involvement of postsynaptic GluN2B-containing NMDA receptors in the developmental elimination of corticospinal synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]

- 11. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-Term Depression Is Independent of GluN2 Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Long-Term Depression Is Independent of GluN2 Subunit Composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Multiple roles of GluN2B-containing NMDA receptors in synaptic plasticity in juvenile hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Double Dissociation of the Requirement for GluN2B- and GluN2A-Containing NMDA Receptors in the Destabilization and Restabilization of a Reconsolidating Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Enhancement of GluN2B Subunit-Containing NMDA Receptor Underlies Serotonergic Regulation of Long-Term Potentiation after Critical Period in the Rat Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Importance of the GluN2B carboxy-terminal domain for enhancement of social memories - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Surface expression of hippocampal NMDA GluN2B receptors regulated by fear conditioning determines its contribution to memory consolidation in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chronic GluN2B Antagonism Disrupts Behavior in Wild-Type Mice Without Protecting Against Synapse Loss or Memory Impairment in Alzheimer's Disease Mouse Models | Journal of Neuroscience [jneurosci.org]

- 23. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are the therapeutic applications for GluN2B antagonists? [synapse.patsnap.com]

- 25. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel GluN2B Antagonists: A Technical Guide for Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial player in the excitatory neurotransmission within the central nervous system (CNS).[1][2] Comprised of various subunits, the NMDA receptor's function is intricately modulated by its composition. Among these, the GluN2B subunit has emerged as a significant therapeutic target for a spectrum of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases.[3][4] The selective antagonism of GluN2B-containing NMDA receptors offers a promising avenue for therapeutic intervention, potentially mitigating the adverse side effects associated with non-selective NMDA receptor antagonists.[5] This technical guide provides an in-depth overview of the discovery and synthesis of novel GluN2B antagonists, tailored for researchers, scientists, and drug development professionals. We will delve into the core aspects of medicinal chemistry, experimental pharmacology, and the logical frameworks underpinning the development of these promising therapeutic agents.

The NMDA Receptor and the Role of the GluN2B Subunit

NMDA receptors are heterotetrameric ion channels, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] The GluN2 subunit composition, of which there are four subtypes (GluN2A-D), dictates the receptor's biophysical and pharmacological properties, including ion channel conductance, deactivation kinetics, and agonist affinity.[3] The GluN2B subunit, in particular, is predominantly expressed in the forebrain and is implicated in synaptic plasticity, learning, and memory.[6] However, its overactivation is linked to excitotoxicity and neuronal cell death, making it a key target for neuroprotective strategies.[3]

Major Classes of GluN2B Antagonists and Their Synthesis

The quest for selective GluN2B antagonists has led to the discovery of several distinct chemical scaffolds. These compounds primarily act as non-competitive antagonists, binding to a site distinct from the glutamate (B1630785) binding site.[3]

Ifenprodil (B1662929) and its Analogs

Ifenprodil was the first identified selective GluN2B antagonist and serves as a foundational scaffold for the development of numerous analogs.[3] These compounds are characterized by a phenylethanolamine core. The synthesis of ifenprodil and its derivatives has been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of Ifenprodil:

The synthesis of ifenprodil typically involves the reaction of a substituted phenylethanolamine with a benzylpiperidine derivative. The stereochemistry of the phenylethanolamine moiety is crucial for its activity, with the (1R,2S)- and (1R,2R)-isomers often exhibiting the highest affinity.[7] A general synthetic approach involves the diastereoselective reduction of a corresponding ketone precursor, followed by chiral separation to isolate the desired stereoisomers.[7]

EVT-101 (Ensepicant)

EVT-101 is a structurally distinct GluN2B antagonist that binds to a sub-pocket within the ifenprodil binding site.[8] The development of EVT-101 highlighted the potential for discovering novel pharmacophores with improved selectivity profiles. While the development of EVT-101 was discontinued, its discovery paved the way for new avenues in GluN2B antagonist research.[9]

Synthesis of EVT-101:

The synthesis of EVT-101 involves a multi-step sequence, often culminating in the coupling of a substituted pyrazole (B372694) intermediate with a fluorinated phenyl moiety. The specific synthetic route can be found in various patents and medicinal chemistry literature.

CERC-301 (MK-0657)

CERC-301 is an orally bioavailable and highly selective GluN2B antagonist that has been investigated for the treatment of major depressive disorder.[10] Its chemical structure features a piperidine (B6355638) core with distinct substitutions that confer high affinity and selectivity for the GluN2B subunit.

Synthesis of CERC-301:

The synthesis of CERC-301 involves the construction of a substituted piperidine ring, followed by the introduction of the pyrimidinylamino and 4-methylbenzyl moieties. A key step often involves the stereoselective synthesis of the 3-fluoro-4-aminomethylpiperidine core.

Radiprodil (B1680500)

Radiprodil is another selective GluN2B antagonist that has been evaluated in clinical trials for various neurological conditions.[1] Its chemical structure is distinct from the ifenprodil class, showcasing the diversity of scaffolds that can target the GluN2B subunit.

Synthesis of Radiprodil:

The synthesis of radiprodil is detailed in patent literature and typically involves the coupling of a substituted piperidine with a benzoxazolone moiety.[7][11]

Quantitative Data on GluN2B Antagonists

The following table summarizes the binding affinities and functional potencies of representative GluN2B antagonists. This data is essential for comparing the pharmacological profiles of different compounds and for guiding structure-activity relationship (SAR) studies.

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| (1R,2R)-Ifenprodil | GluN2B-NMDA Receptor | Radioligand Binding | 5.8 | - | [7] |

| (1R,2R)-Ifenprodil | GluN2B-NMDA Receptor | Two-Electrode Voltage Clamp | - | 223 | [7] |

| CERC-301 (MK-0657) | GluN2B-NMDA Receptor | Radioligand Binding | 8.1 | - | [10] |

| CERC-301 (MK-0657) | GluN2B-NMDA Receptor | Functional Assay | - | 3.6 | [10] |

| Radiprodil | GluN2B-NMDA Receptor | N/A | High Affinity | N/A | [12] |

| EVT-101 | GluN2B-NMDA Receptor | N/A | High Occupancy at therapeutic doses | N/A | [13] |

Experimental Protocols

The characterization of novel GluN2B antagonists relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.

Radioligand Binding Assay for GluN2B Receptor Affinity

This assay is used to determine the binding affinity of a test compound to the GluN2B receptor, typically by measuring its ability to displace a radiolabeled ligand, such as [3H]ifenprodil.

Materials:

-

Membrane Preparation: Rat brain cortical membranes, prepared by homogenization and differential centrifugation.[14]

-

Radioligand: [3H]ifenprodil (specific activity ~50-80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known GluN2B antagonist (e.g., 10 µM unlabeled ifenprodil).

-

Test Compounds: Serial dilutions of the novel antagonist.

-

Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), [3H]ifenprodil (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound or the non-specific binding control in the assay buffer. The final assay volume is typically 200-250 µL.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]

Two-Electrode Voltage Clamp (TEVC) Assay for Functional Antagonism

This electrophysiological technique is used to measure the functional inhibition of GluN2B-containing NMDA receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis Oocytes: Stage V-VI oocytes.

-

cRNA: In vitro transcribed cRNA for human or rat GluN1 and GluN2B subunits.

-

Injection System: Nanoject or similar microinjection apparatus.

-

TEVC Setup: Amplifier, headstages, microelectrode puller, micromanipulators, and data acquisition system.[3]

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.[3]

-

Agonists: Glutamate and glycine (B1666218).

-

Test Compounds: Serial dilutions of the novel antagonist.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with a mixture of GluN1 and GluN2B cRNA (typically 20-50 ng total RNA). Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

Electrode Preparation: Pull glass capillary electrodes to a resistance of 0.5-5 MΩ and fill with 3 M KCl.[3]

-

Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two electrodes, one for voltage recording and one for current injection. Clamp the membrane potential at a holding potential of -60 to -80 mV.[3]

-

Agonist Application: Apply a solution containing a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit an inward current mediated by the expressed NMDA receptors.[3]

-

Antagonist Application: Co-apply varying concentrations of the test compound with the agonists and measure the inhibition of the agonist-evoked current.

-

Data Analysis: Plot the percentage of inhibition as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Concepts in GluN2B Antagonist Discovery

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate critical pathways and workflows in the discovery and development of GluN2B antagonists.

Caption: NMDA Receptor Signaling Pathway with GluN2B Antagonist Intervention.

References

- 1. Radiprodil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 3. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2010100512A1 - Novel crystalline hydrate, amorphous and polymorphic forms of dihydro-benzoxazole-6-yl-acetamide derivative and processes for them preparation - Google Patents [patents.google.com]

- 8. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EVT-101 - Wikipedia [en.wikipedia.org]

- 10. US20250127770A1 - Formulations of radiprodil - Google Patents [patents.google.com]

- 11. pdspdb.unc.edu [pdspdb.unc.edu]

- 12. pharmainventor.com [pharmainventor.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. TW200833658A - Process for preparing oxetane-containing (Meth)acrylates - Google Patents [patents.google.com]

A Technical Guide to Pharmacophore Models for Selective GluN2B Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development and application of pharmacophore models for the selective targeting of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Given the critical role of GluN2B-containing NMDA receptors in various neurological disorders, including stroke, neurodegenerative diseases, and depression, the rational design of selective ligands is of paramount importance.[1][2][3][4] This document details the key pharmacophoric features, summarizes quantitative data for notable ligands, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

The GluN2B Pharmacophore: Core Chemical Features

Pharmacophore models for GluN2B-selective antagonists have been developed through both ligand-based and structure-based approaches.[5][6] These models consistently identify a set of essential chemical features required for high-affinity and selective binding to the interface between the GluN1 and GluN2B subunits.[7][8][9]

The generally accepted pharmacophore model for GluN2B-selective negative allosteric modulators, largely based on the ifenprodil (B1662929) scaffold, consists of the following key features[7][8]:

-

Two Hydrophobic/Aromatic Regions (A and B rings): These are typically nonpolar aromatic rings that engage in hydrophobic interactions within the binding pocket. The A ring often establishes interactions with residues on the GluN1 subunit, while the B ring interacts with the GluN2B subunit.[7][8]

-

A Hydrogen Bond Donor: This feature is often located on the 'B' aromatic ring (e.g., a hydroxyl group) and is crucial for interaction with the receptor.[7][8]

-

A Hydrogen Bond Acceptor: This feature can also be part of the B-ring system or the linker.[7]

-

A Basic Nitrogen Atom: Typically found in the linker region connecting the two aromatic rings, this positively charged group is a key interaction point.[7][8]

Interestingly, research has revealed that not all GluN2B antagonists adhere strictly to the classical phenylethanolamine pharmacophore of ifenprodil. Compounds like EVT-101 bind to the same GluN1/GluN2B interface but adopt a different binding pose, suggesting the existence of at least two distinct classes of antagonists.[9][10][11][12] This highlights the importance of considering multiple binding modes in pharmacophore model development.

Below is a diagram illustrating the common pharmacophore features for GluN2B-selective ligands.

References

- 1. Structural investigations by in silico modeling for designing NR2B subunit selective NMDA receptor antagonists - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]

- 3. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 7. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Computational investigation of the antagonism effect towards GluN2B-Containing NMDA receptor: Combined ligand-based and target-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the GluN2B Subunit in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Comprised of various subunits, the NMDA receptor's function is significantly influenced by its composition, particularly the nature of its GluN2 subunit.[3] The GluN2B subunit, in particular, has garnered substantial attention for its unique properties and its profound implications in the pathophysiology of several neurodegenerative diseases.[4]

This technical guide provides an in-depth exploration of the GluN2B subunit's function, its dysregulation in Alzheimer's, Parkinson's, and Huntington's diseases, and the key experimental methodologies used to investigate its role.

Core Function of GluN2B: A Double-Edged Sword

GluN2B-containing NMDA receptors (GluN2B-NMDARs) are distinct from their GluN2A-containing counterparts in their biophysical properties, signaling pathway engagement, and subcellular localization. A crucial aspect of GluN2B function is its differential role based on its location at either synaptic or extrasynaptic sites.

-

Synaptic GluN2B-NMDARs: Activation of these receptors is generally associated with pro-survival signaling.[5] It triggers downstream pathways that promote neuronal health and are essential for long-term potentiation (LTP), a cellular correlate of learning and memory.[6]

-

Extrasynaptic GluN2B-NMDARs: In contrast, the activation of extrasynaptic GluN2B-NMDARs is strongly linked to excitotoxicity and neuronal death pathways.[7][8] Overstimulation of these receptors, often occurring under pathological conditions with excessive glutamate (B1630785), leads to a massive influx of calcium (Ca2+), activating cell death cascades involving calpains and p38 MAP Kinase.[5][9]

This "location hypothesis" is central to understanding GluN2B's role in neurodegeneration, where a shift in the balance from synaptic to extrasynaptic NMDAR activity can initiate and propagate neuronal damage.[7]

GluN2B in Neurodegenerative Diseases

Dysregulation of GluN2B function is a common theme across multiple neurodegenerative disorders.

Alzheimer's Disease (AD)

In AD, the accumulation of amyloid-beta (Aβ) oligomers disrupts glutamatergic neurotransmission. Aβ has been shown to promote the extrasynaptic localization of GluN2B-NMDARs, leading to impaired long-term potentiation (LTP) and enhanced long-term depression (LTD), contributing to the synaptic and cognitive deficits seen in the disease.[10][11] Studies in AD mouse models show an unusual dependence of LTP on GluN2B-NMDARs, suggesting that glutamate spillover during stimulation activates these extrasynaptic receptors.[10][11] This overactivation is believed to be a primary driver of excitotoxicity in AD.[12] Consequently, selective antagonists of GluN2B-NMDARs have been shown to prevent Aβ-mediated disruption of synaptic plasticity in vivo.[13]

| Finding | Model System | Quantitative Change | Reference |

| LTP Dependence | PS2APP transgenic mice | LTP significantly reduced by GluN2B antagonist Ro25-6981 in PS2APP mice, but not in wild-type. | [10] |

| Neuronal Excitability | Aging mice (8-15 months) | Knockdown of GluN2B (GluN2B+/-) impairs the early phase of LTP compared to wild-type littermates. | [14] |

| Aβ-mediated LTP impairment | Aging mice (8-15 months) | Aβ(1-42) treatment significantly impairs LTP (>2h) in wild-type mice; this is not mediated by GluN2A or GluN2B. | [14] |

Parkinson's Disease (PD)

In Parkinson's disease, the loss of dopamine (B1211576) neurons leads to significant alterations in glutamatergic signaling within the basal ganglia.[1] Dopamine depletion is associated with a redistribution of NMDA receptor subunits.[15] Furthermore, chronic treatment with L-DOPA, the primary therapy for PD, can lead to debilitating L-DOPA-induced dyskinesias (LIDs), which are linked to abnormal GluN2B function. Studies show that L-DOPA treatment can restore physiological GluN2B levels but also leads to an increased ratio of synaptic GluN2A to GluN2B subunits, a trait that correlates with motor abnormalities.[16][17] This suggests that targeting specific NMDA receptor subtypes could be a therapeutic strategy to manage both PD symptoms and treatment side effects.[2][15]

| Finding | Model System / Patient Group | Quantitative Change | Reference |

| Synaptic Subunit Ratio | MPTP-treated monkeys (parkinsonian) | Significant increase in synaptic GluN2A/GluN2B ratio in the striatum. | [17] |

| Synaptic Subunit Ratio | Dyskinetic PD patients (post-mortem) | Significant increase in synaptic GluN2A/GluN2B ratio in the striatum compared to controls. | [17] |

| L-DOPA Effect | 6-OHDA-lesioned rats | Chronic L-DOPA treatment restores physiological GluN2B levels at the postsynaptic level. | [16] |

Huntington's Disease (HD)

Huntington's disease is characterized by the profound loss of medium spiny neurons (MSNs) in the striatum. A key mechanism in HD pathogenesis is the enhanced function and extrasynaptic localization of GluN2B-NMDARs.[9][18] The mutant huntingtin protein (mHTT) alters the trafficking of these receptors, leading to an accumulation at extrasynaptic sites.[5][18] This shift enhances pro-death signaling pathways, making striatal neurons more vulnerable to excitotoxicity.[5][9] Research in the YAC128 mouse model of HD has shown that this mislocalization occurs early in the disease process and is associated with reduced phosphorylation of GluN2B at Tyr1472, which is crucial for retaining the receptor at the synapse.[18]

| Finding | Model System | Quantitative Change | Reference |

| GluN2B Phosphorylation | YAC128 HD mouse striatum (3-month-old) | Significant decrease in Tyr1472 phosphorylation of GluN2B compared to wild-type. | [18] |

| Subcellular Localization | YAC128 HD mouse striatal neurons | Reduction in GluN2B levels in the postsynaptic density (PSD) and an increase at extrasynaptic sites. | [18] |

| GluN2B Palmitoylation | YAC128 HD mouse striatum | Reduced GluN2B palmitoylation, which is involved in its surface expression and trafficking. | [9] |

Key Experimental Methodologies

Investigating the role of the GluN2B subunit requires a range of sophisticated techniques. Below are protocols for some of the most critical experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the electrical properties of NMDARs, such as their current amplitude and kinetics, providing direct evidence of their function in synaptic transmission.[19][20]

Protocol:

-

Brain Slice Preparation: Anesthetize the animal model (e.g., mouse) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus, striatum) using a vibratome in ice-cold aCSF.

-

Slice Recovery: Incubate slices in a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

Recording Setup: Transfer a single slice to a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF. Visualize neurons using differential interference contrast (DIC) optics.

-

Patch Pipette & Intracellular Solution: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ. Fill with an intracellular solution typically containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels).

-

Whole-Cell Configuration: Approach a target neuron and form a high-resistance (>1 GΩ) seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

NMDAR Current Isolation: Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDAR channel. Pharmacologically isolate NMDAR-mediated excitatory postsynaptic currents (EPSCs) by including antagonists for AMPA receptors (e.g., 10 µM CNQX) and GABAA receptors (e.g., 100 µM picrotoxin) in the aCSF.

-

Stimulation & Recording: Evoke synaptic responses by placing a stimulating electrode in the relevant afferent pathway. Record the resulting EPSCs. To confirm the current is mediated by GluN2B-NMDARs, apply a selective antagonist like Ifenprodil or Ro 25-6981 and observe the reduction in current.[1]

-

Data Analysis: Analyze the amplitude, decay kinetics, and pharmacology of the recorded NMDAR-EPSCs.

Immunohistochemistry (IHC) / Immunofluorescence (IF)

IHC and IF are used to visualize the expression level and cellular/subcellular localization of the GluN2B protein within brain tissue.[21][22]

Protocol:

-

Tissue Preparation: Anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose (B13894) solution for cryoprotection.

-

Sectioning: Section the frozen brain into thin sections (e.g., 30-40 µm) using a cryostat or freezing microtome.

-

Antigen Retrieval (if necessary): For some antibodies, it may be necessary to unmask the epitope. This can be done by heating the sections in a citrate (B86180) buffer solution (e.g., 10 mM sodium citrate, pH 6.0).

-

Permeabilization and Blocking: Wash sections in PBS. Permeabilize the tissue with a solution containing a detergent like Triton X-100 (e.g., 0.3% in PBS). Block non-specific antibody binding by incubating sections in a blocking solution (e.g., 10% normal goat serum and 1% bovine serum albumin in PBS with Triton X-100) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific to the GluN2B subunit, diluted in blocking buffer. This incubation is typically performed overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections thoroughly in PBS. Incubate with a fluorescently-labeled secondary antibody (for IF) or an enzyme-conjugated secondary antibody (for IHC) that recognizes the host species of the primary antibody. This is typically done for 1-2 hours at room temperature in the dark (for IF).

-

Visualization:

-

For IF: After final washes, mount the sections onto slides with a mounting medium containing an anti-fade agent and a nuclear counterstain like DAPI.

-

For IHC: After secondary antibody incubation and washes, apply a substrate for the conjugated enzyme (e.g., DAB for HRP) to produce a colored precipitate. Then, dehydrate, clear, and mount the sections.

-

-

Imaging and Analysis: Visualize the sections using a confocal microscope (for IF) or a bright-field microscope (for IHC). Quantify the signal intensity and analyze the co-localization with other cellular markers.[21]

Therapeutic Targeting of GluN2B

Given the strong evidence linking extrasynaptic GluN2B-NMDAR overactivation to neurodegeneration, this receptor subunit has become a prime target for therapeutic intervention.[23][24] The goal is to selectively inhibit the pathological activity of extrasynaptic GluN2B-NMDARs while preserving the physiological function of synaptic NMDARs, which is crucial for normal brain function.[1]

Several selective GluN2B antagonists have been developed, with Ifenprodil being one of the first and most studied.[1] These compounds often act as negative allosteric modulators.[25]

Clinical Development:

The development of GluN2B antagonists has faced challenges, including issues with bioavailability and off-target effects.[23][24]

-

Radiprodil: This selective GluN2B antagonist has been investigated in clinical trials for conditions involving neuronal hyperexcitability, such as seizure disorders.[25]

-

Traxoprodil (CP-101,606): Shown to ameliorate Parkinsonian symptoms and reduce LIDs in animal models.[15]

-

Ifenprodil: While effective in preclinical models, its clinical development has been hampered by poor bioavailability.[23]

Despite these hurdles, the therapeutic potential remains high. The development of new modulators with improved pharmacokinetic and pharmacodynamic profiles is an active area of research, offering hope for new treatments for a range of devastating neurodegenerative diseases.[23]

References

- 1. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]

- 7. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of nonsynaptic GluN2B-containing NMDA receptors in excitotoxicity: evidence that fluoxetine selectively inhibits these receptors and may have neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Altered Regulation of Striatal Neuronal N-Methyl-D-Aspartate Receptor Trafficking by Palmitoylation in Huntington Disease Mouse Model [frontiersin.org]

- 10. Altered GluN2B NMDA receptor function and synaptic plasticity during early pathology in the PS2APP mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | GluN2A or GluN2B subunits of the NMDA receptor contribute to changes in neuronal excitability and impairments in LTP in the hippocampus of aging mice but do not mediate detrimental effects of oligomeric Aβ (1–42) [frontiersin.org]

- 13. pnas.org [pnas.org]

- 14. GluN2A or GluN2B subunits of the NMDA receptor contribute to changes in neuronal excitability and impairments in LTP in the hippocampus of aging mice but do not mediate detrimental effects of oligomeric Aβ (1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. GluN2A and GluN2B NMDA Receptor Subunits Differentially Modulate Striatal Output Pathways and Contribute to Levodopa-Induced Abnormal Involuntary Movements in Dyskinetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMDA receptor GluN2A/GluN2B subunit ratio as synaptic trait of levodopa-induced dyskinesias: from experimental models to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Restored Fyn Levels in Huntington’s Disease Contributes to Enhanced Synaptic GluN2B-Composed NMDA Receptors and CREB Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 20. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jneurosci.org [jneurosci.org]

- 22. Immunolabeling reveals cellular localization of the N-methyl-D-aspartate receptor subunit NR2B in neurosecretory cells but not astrocytes of the rat magnocellular nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]

Molecular Basis of GluN2B Selectivity and Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular principles governing the selective recognition and modulation of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Understanding these mechanisms is crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological and experimental processes.

Introduction to GluN2B-Containing NMDA Receptors

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors critical for excitatory neurotransmission, synaptic plasticity, learning, and memory.[1] Functional NMDARs are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] The specific GluN2 subunit (GluN2A-D) incorporated into the receptor complex dictates its biophysical and pharmacological properties, including agonist affinity, channel conductance, and deactivation kinetics.[3]

The GluN2B subunit is of particular interest due to its widespread expression in the forebrain, its role in synaptic development and plasticity, and its implication in various pathological conditions, including ischemic brain injury, neurodegenerative diseases, and mood disorders.[1][4] Consequently, the development of ligands that selectively modulate GluN2B-containing NMDARs is a major focus of neuroscience research and drug discovery.[4]

Molecular Determinants of GluN2B Selectivity

The selectivity of various ligands for the GluN2B subunit arises from specific molecular interactions at distinct binding sites within the receptor complex. These sites are located in the extracellular amino-terminal domain (ATD) and the ligand-binding domain (LBD).

Negative Allosteric Modulation at the Amino-Terminal Domain

A prominent class of GluN2B-selective negative allosteric modulators (NAMs), exemplified by ifenprodil (B1662929) and its analogues, binds at an interface between the GluN1 and GluN2B ATDs.[4] This binding pocket is formed by residues from both subunits, and the unique amino acid composition of the GluN2B ATD in this region confers selectivity. Crystallographic studies have revealed that these NAMs stabilize a closed conformation of the ATD, which allosterically inhibits channel gating.[5]

Positive Allosteric Modulation

Positive allosteric modulators (PAMs) of GluN2B-containing NMDARs enhance receptor function. Endogenous polyamines, such as spermine (B22157) and spermidine, selectively potentiate GluN2B-containing NMDARs by binding to a site at the interface of the GluN1 and GluN2B ATDs.[6] This interaction is thought to shield negative charges, facilitating a conformational change that enhances channel opening.[6] Neurosteroids, like pregnenolone (B344588) sulfate, also act as PAMs, with their binding site located within the transmembrane domain of the receptor.[7]

Quantitative Data on GluN2B Modulators

The following tables summarize the binding affinities (Ki) and potency (IC50 for antagonists/NAMs, EC50 for agonists/PAMs) of key GluN2B-selective modulators.

Table 1: Binding Affinities (Ki) of GluN2B-Selective Negative Allosteric Modulators

| Compound | Ki (nM) | Receptor/Tissue Source | Reference(s) |

| Ifenprodil | 5.8 | Recombinant GluN1/GluN2B | [8] |

| Ro 25-6981 | 9 | Recombinant GluN1/GluN2B | [8] |

| Ro 25-6981 | 5.1 - 7.34 | Recombinant human/rat GluN1c/NR2B | [9] |

| CP-101,606 | 3.2 | Recombinant | [10] |

| Eliprodil | 1.8 | Recombinant | [10] |

| Indazolyl derivative 18a | 31 | Radioligand receptor binding | [11] |

| Amino-ifenprodil 12 | 72 | Radioligand receptor binding | [11] |

| BMS-986169 | 4.03 - 6.3 | GluN2B subunit allosteric modulatory site | [12] |

Table 2: Potency (IC50) of GluN2B-Selective Negative Allosteric Modulators

| Compound | IC50 (µM) | Receptor/Assay Condition | Reference(s) |

| Ifenprodil | 0.19 | Wild-type mouse GluN2B | [10] |

| Ro 25-6981 | 0.006 - 0.159 | Recombinant | [13] |

| CP-101,606 | 0.003 | Recombinant | [10] |

| Eliprodil | 0.23 | Recombinant | [10] |

| EU93-108 | 0.555 | Recombinant rat NMDARs | [14] |

| BMS-986169 | 0.0241 | Xenopus oocytes expressing human NMDAR subtypes | [12] |

Table 3: Potency (EC50) of GluN2B-Selective Positive Allosteric Modulators

| Compound | EC50 (µM) | Receptor/Assay Condition | Reference(s) |

| Spermine | ~150 | Cultured hippocampal neurons (pH 7.3) | [15] |

| Spermine | 260 vs 127 | GluN1wt/GluN2A-2B(NTD+L) | [6] |

| Pregnenolone Sulfate | 21 ± 3 | Recombinant rat GluN1/GluN2B in HEK cells | [7] |

| Pregnenolone Sulfate | 33 | Recombinant NR1-1a/NR2B in oocytes | [16] |

| SGE-301 | 0.124 | GluN1/GluN2A | [17] |

| 24(S)-hydroxycholesterol | 0.46 | Wild-type GluN1/GluN2B | [18] |

Key Experimental Protocols

Detailed methodologies are essential for the accurate characterization of GluN2B modulators. The following sections provide overviews of commonly used experimental protocols.

Radioligand Binding Assay

This technique is used to determine the affinity of a test compound for the GluN2B receptor by measuring its ability to displace a radiolabeled ligand.

Protocol Overview:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]ifenprodil or [³H]Ro 25-6981), and varying concentrations of the unlabeled test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful technique for studying the function of ion channels expressed in a heterologous system.

Protocol Overview:

-

Oocyte Preparation:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) into the oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Recording Setup:

-

Place an oocyte in a recording chamber continuously perfused with an extracellular solution.

-

Impale the oocyte with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

-

-

Data Acquisition:

-

Clamp the oocyte membrane potential at a holding potential (e.g., -40 mV).

-

Apply agonists (e.g., glutamate and glycine) to activate the NMDA receptors and record the resulting ionic currents.

-